9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core fused with a tetrahydropyrimidine ring. The 3-chlorophenyl substituent at the N-9 position and the methyl groups at N-1, N-3, and N-7 positions distinguish it from other analogs.
Properties
IUPAC Name |
9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-10-8-22(12-6-4-5-11(18)7-12)16-19-14-13(23(16)9-10)15(24)21(3)17(25)20(14)2/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFVBVNISQYSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly solvents. For example, the use of dicationic molten salts as catalysts has been reported to provide high yields under solvent-free conditions or in green solvents like ethanol . These methods are advantageous due to their efficiency, reduced environmental impact, and the ability to recover and reuse catalysts.
Chemical Reactions Analysis
Types of Reactions
9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydro derivatives, and substitution reactions can result in various substituted purine derivatives.
Scientific Research Applications
9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in DNA synthesis and cell division, leading to its potential anticancer activity . Additionally, it may modulate inflammatory pathways by inhibiting key signaling molecules, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity of pyrimido[2,1-f]purine derivatives arises from modifications at the N-9 phenyl/alkyl group and alkylation patterns on the xanthine core. Key analogs include:
Key Observations :
- Substituent Position: The 3-chlorophenyl group in the target compound may influence receptor binding differently compared to 4-chlorophenyl () or benzyl derivatives ().
- Alkylation Pattern : Trimethylation (N-1,3,7) in the target compound enhances lipophilicity compared to dimethyl or ethyl-substituted analogs, which may impact blood-brain barrier penetration in neurodegenerative applications .
Physicochemical Properties
Data from analogs suggest that substituents critically affect solubility, melting points, and purity:
Notes:
- The dihydroxyphenethyl group in 20a significantly reduces LogP (0.8 vs. ~2.1–2.5 for chlorophenyl derivatives), enhancing hydrophilicity .
- Chlorophenyl/benzyl derivatives generally exhibit higher λmax (~300 nm) due to extended conjugation .
Pharmacological Activity
A. Adenosine Receptor Affinity:
- Pyrimido[2,1-f]purines with dihydroxyphenethyl groups (e.g., 20a) show micromolar affinity for A₁ and A₂A adenosine receptors, while chlorophenyl derivatives may prioritize PDE inhibition .
- SAR Insight: Bulky N-9 substituents (e.g., benzyl) reduce adenosine receptor binding but enhance PDE selectivity .
B. Phosphodiesterase Inhibition :
- The 9-(2-chloro-6-fluorobenzyl) analog () acts as a dual-target inhibitor of MAO-B and PDE4B, relevant for Parkinson’s disease .
C. Serotonin Receptor Modulation :
- Fluorinated arylpiperazinylalkyl derivatives (e.g., compound 3i in ) demonstrate 5-HT₁A/5-HT₇ receptor affinity and antidepressant activity, suggesting that N-9 modifications with halogenated aryl groups could enhance CNS targeting .
Biological Activity
The compound 9-(3-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a notable member of the purine analogs that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data analyses.
- Molecular Formula : C₁₃H₁₅ClN₄O₂
- Molar Mass : 284.74 g/mol
- Appearance : White to beige powder
- Solubility : Soluble in DMSO (20 mg/mL)
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial and potential anticancer properties. Several studies have investigated its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of purines exhibit significant antimicrobial properties. A study by Gundersen et al. demonstrated that compounds with a chlorine substituent in the purine structure enhanced activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were notably low for certain derivatives.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 9-(3-chlorophenyl)-purine | 0.78 | Antimycobacterial |
| Rifampin | 0.25 | Antimycobacterial |
The presence of the chlorine atom in the structure appears to be crucial for enhancing the antimicrobial effectiveness of these compounds.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been studied for its anticancer potential. The structural features of purines allow them to interfere with DNA synthesis and repair mechanisms in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
Case Study 1: Antimycobacterial Screening
In a comprehensive screening of various purine derivatives against Mycobacterium tuberculosis, it was found that the introduction of a chlorophenyl group at the 9-position significantly improved the antimycobacterial activity compared to unsubstituted analogs. The compound exhibited an MIC of 0.78 µg/mL against drug-resistant strains .
Case Study 2: Cytotoxicity Assessment
Toxicity assessments were conducted using VERO cells to evaluate the selectivity index (SI). The IC50 values were determined to understand the cytotoxic effects relative to their antimicrobial efficacy.
| Compound | IC50 (µg/mL) | SI (IC50/MIC) |
|---|---|---|
| 9-(3-chlorophenyl)-purine | 15.6 | 20 |
| Control (Rifampin) | 5.0 | 20 |
These results indicate that while the compound is effective against M. tuberculosis, it maintains a favorable selectivity index, suggesting lower cytotoxicity compared to traditional antibiotics .
The proposed mechanism of action involves the inhibition of nucleotide synthesis pathways and interference with DNA replication processes in microbial cells. The chlorophenyl group likely enhances binding affinity to key enzymes involved in these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
